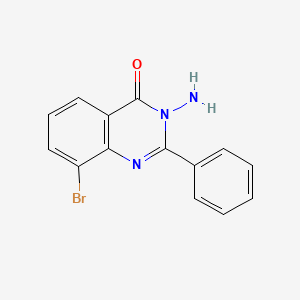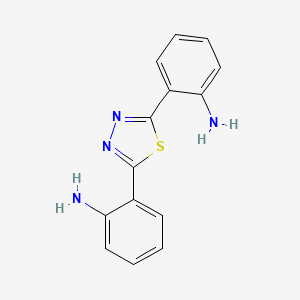
2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline is an organic compound with the molecular formula C18H14N4S. It is a derivative of thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline typically involves the reaction of 4,4’-diaminodiphenyl sulfide with thiocarbonyl diimidazole. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of fluorescent sensors and materials for electronic applications.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound’s ability to generate reactive oxygen species (ROS) upon irradiation also contributes to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
- 2,2’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
- 1,3,4-Thiadiazole-2,5-dithiol
Uniqueness
2,2’-(1,3,4-Thiadiazole-2,5-diyl)dianiline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a fluorescent sensor make it stand out among similar compounds .
Propiedades
Número CAS |
88518-07-4 |
|---|---|
Fórmula molecular |
C14H12N4S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
2-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H12N4S/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,15-16H2 |
Clave InChI |
VNUXVYZUMFAYJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=CC=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
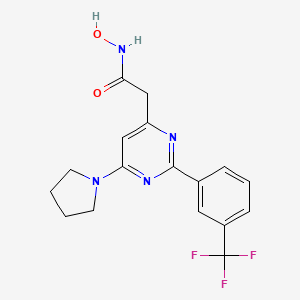
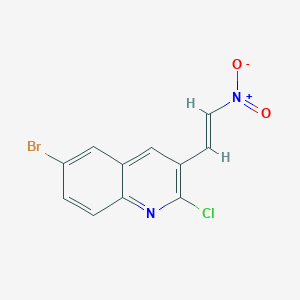

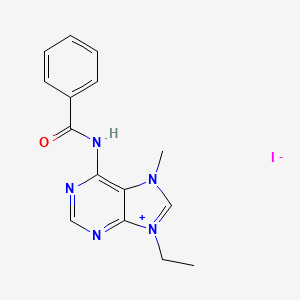
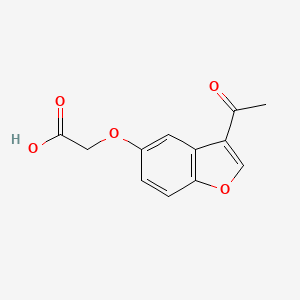
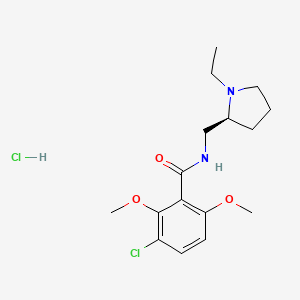
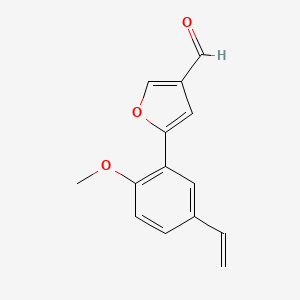
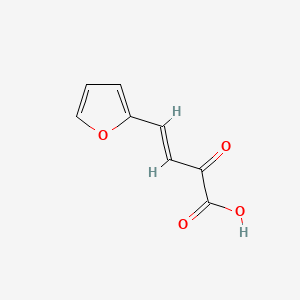
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
